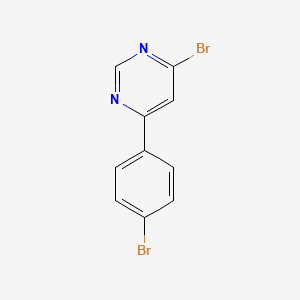
4-Bromo-6-(4-bromophenyl)pyrimidine
概要
説明
“4-Bromo-6-(4-bromophenyl)pyrimidine” is a chemical compound with the molecular formula C10H6Br2N2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of 4 (4’-bromophenyl)-6-substituted aryl-1-acetyl pyrimidine-2-thiol derivatives by heating chalcones with thiourea, in the presence of ethanolic potassium hydroxide, followed by treatment with acetyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroanalytical methods such as NMR and IR . The structure of the compound is confirmed by its physicochemical properties .科学的研究の応用
Synthesis and Intermediate Applications
4-Bromo-6-(4-bromophenyl)pyrimidine serves as an important intermediate in various synthetic pathways for creating complex molecular structures. It plays a crucial role in the synthesis of pyrimidine derivatives, which have extensive applications in medicinal chemistry and material science. For instance, its derivative, 5-(4-bromophenyl)-4,6-dichloropyrimidine, has been identified as a key intermediate in pharmaceutical and chemical fields, including the synthesis of compounds with potential activity against a variety of diseases and conditions (Hou et al., 2016).
Antiviral and Antimicrobial Applications
Research has shown that derivatives of this compound, such as 5-substituted 2,4-diaminopyrimidines, exhibit notable antiviral activities. Particularly, these compounds have demonstrated efficacy against retroviruses, including the human immunodeficiency virus (HIV), showcasing their potential as antiretroviral agents (Hocková et al., 2003). Additionally, pyrimidine-incorporated Schiff bases have shown good antimicrobial and antituberculosis activities, highlighting their potential in combating bacterial infections and tuberculosis (Soni & Patel, 2017).
Material Science and Optoelectronics
In material science, derivatives of this compound have been investigated for their hydrogen bonding capabilities and molecular electrostatic potentials, which are crucial for designing novel materials with specific electronic and optical properties (Traoré et al., 2017). This research supports the development of new materials for use in electronics and optoelectronics, indicating the versatility of this compound in various scientific applications.
Biological Activities
The synthesis and biological evaluation of pyrimidine derivatives also demonstrate the potential of this compound derivatives in the field of bioactive materials. These compounds have been screened for various biological activities, including antimicrobial, anthelmintic, and insecticidal activities, showcasing a wide range of applications in healthcare and agriculture (Bamnela & Shrivastava, 2010).
作用機序
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
4-Bromo-6-(4-bromophenyl)pyrimidine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation then occurs, with the organic group being transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound is often involved, is a key biochemical pathway in the synthesis of various organic compounds . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of chemical compounds .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of a diverse range of chemical compounds with various properties and potential applications .
Action Environment
The efficacy and stability of this compound, like other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The reaction conditions, including the choice of solvent and the temperature, can also significantly affect the reaction’s efficiency .
Safety and Hazards
While specific safety and hazard information for “4-Bromo-6-(4-bromophenyl)pyrimidine” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of their neuroprotective and anti-inflammatory activity . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .
特性
IUPAC Name |
4-bromo-6-(4-bromophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUUMDHSMQGVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



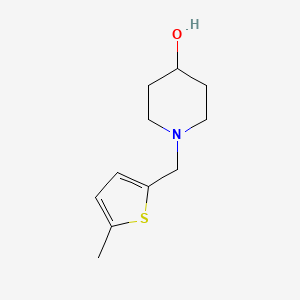
![1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475520.png)

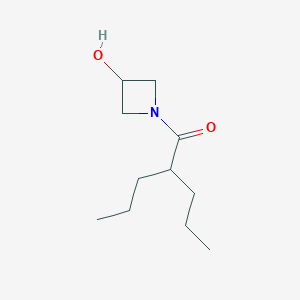
![1-({[(5-Methylfuran-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475525.png)
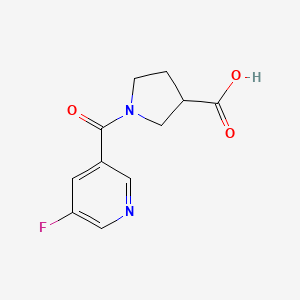
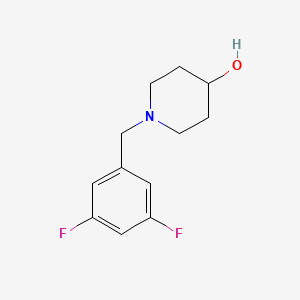
![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)
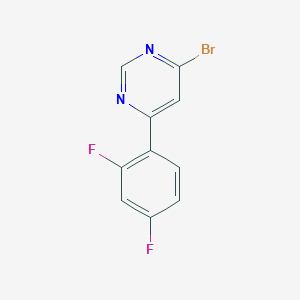
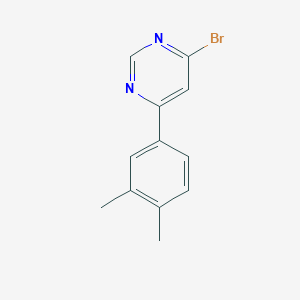


amine](/img/structure/B1475540.png)
![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)